4-Benzyloxy-6-chloro-2-methylpyrimidine
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Overview
Description
4-Benzyloxy-6-chloro-2-methylpyrimidine is a heterocyclic compound with the molecular formula C12H11ClN2O. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-6-chloro-2-methylpyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the chlorine atom at position 4 is replaced by the benzyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-6-chloro-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution Reactions: The methyl group at position 2 can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
4-Benzyloxy-6-chloro-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-6-chloro-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of 4-Benzyloxy-6-chloro-2-methylpyrimidine.
4-Chloro-2-methylpyrimidine: Another related compound with similar structural features.
4-((Benzyloxy)methyl)-6-chloro-2-methylpyrimidine: A compound with a similar benzyloxy group but different substitution pattern .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-14-11(13)7-12(15-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
MNZIHPXJQRWCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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